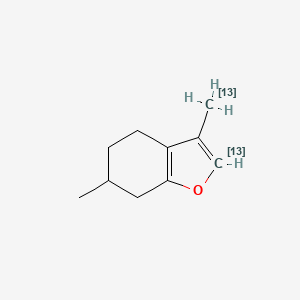

Menthofuran-13C2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C10H14O |

|---|---|

Molecular Weight |

152.20 g/mol |

IUPAC Name |

6-methyl-3-(113C)methyl-4,5,6,7-tetrahydro-1-benzofuran |

InChI |

InChI=1S/C10H14O/c1-7-3-4-9-8(2)6-11-10(9)5-7/h6-7H,3-5H2,1-2H3/i2+1,6+1 |

InChI Key |

YGWKXXYGDYYFJU-PYASWXJZSA-N |

Isomeric SMILES |

CC1CCC2=C(C1)O[13CH]=C2[13CH3] |

Canonical SMILES |

CC1CCC2=C(C1)OC=C2C |

Origin of Product |

United States |

Foundational & Exploratory

Menthofuran-13C2: An In-depth Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, experimental applications, and metabolic pathways of Menthofuran-13C2. This isotopically labeled compound serves as a critical tool in metabolism, pharmacokinetic, and toxicology studies of its parent compound, menthofuran, a naturally occurring monoterpene with known hepatotoxicity.

Core Chemical Properties

This compound is a stable isotope-labeled version of menthofuran, where two carbon atoms in the molecule have been replaced with the heavy isotope, carbon-13. This labeling provides a distinct mass signature, allowing for its precise quantification and differentiation from endogenous menthofuran in biological matrices.

| Property | Value | Source(s) |

| Molecular Formula | C₈¹³C₂H₁₄O | [1] |

| Molecular Weight | 152.20 g/mol | [1] |

| Parent Compound CAS Number | 494-90-6 | [1] |

| Appearance | Typically a liquid | [2][3] |

| Storage | Recommended storage at -20°C |

Note: Specific details regarding isotopic purity and enrichment should be obtained from the certificate of analysis provided by the supplier.

Physicochemical Properties of Unlabeled Menthofuran

The physical and chemical characteristics of the unlabeled parent compound, menthofuran, provide a foundational understanding for working with its isotopically labeled counterpart.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₄O | |

| Molar Mass | 150.22 g/mol | |

| Boiling Point | 204-206 °C | |

| Flash Point | 75.56 °C | |

| Specific Gravity | 0.960 to 0.970 @ 25°C | |

| Refractive Index | 1.4810 to 1.4860 @ 20°C |

Metabolic Activation and Toxicity

Menthofuran is the primary toxic metabolite of pulegone, a major constituent of pennyroyal oil. Its toxicity, particularly hepatotoxicity, is attributed to its metabolic activation by cytochrome P450 (CYP) enzymes in the liver.

The metabolic pathway involves the oxidation of the furan ring to form reactive intermediates, including a highly reactive γ-ketoenal. This electrophilic metabolite can covalently bind to cellular macromolecules, such as proteins, leading to cellular damage and toxicity. The use of this compound allows researchers to trace the metabolic fate of menthofuran and identify the specific proteins and cellular components that are targeted by its reactive metabolites.

The primary human liver cytochrome P450 enzymes involved in the metabolism of menthofuran are CYP2E1, CYP1A2, and CYP2C19, with a contribution from CYP2A6.

Metabolic activation of menthofuran by cytochrome P450 enzymes.

Experimental Protocols: Application of this compound

This compound is an invaluable tool for quantitative analysis in various experimental settings, primarily serving as an internal standard in mass spectrometry-based assays.

Protocol: Quantification of Menthofuran in Biological Samples using this compound as an Internal Standard

This protocol outlines a general workflow for the use of this compound as an internal standard for the quantification of menthofuran in biological samples (e.g., plasma, liver microsomes) by liquid chromatography-mass spectrometry (LC-MS).

Workflow for Menthofuran quantification using this compound.

Methodology Details:

-

Preparation of Standards and Samples:

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile, methanol).

-

Prepare a series of calibration standards containing known concentrations of unlabeled menthofuran and a fixed concentration of this compound.

-

For experimental samples, add a known amount of the this compound stock solution to each sample prior to extraction.

-

-

Extraction:

-

Employ a validated liquid-liquid extraction (e.g., with ethyl acetate or hexane) or solid-phase extraction protocol to isolate menthofuran and this compound from the biological matrix.

-

-

LC-MS/MS Analysis:

-

Utilize a suitable C18 reversed-phase column for chromatographic separation.

-

The mass spectrometer should be operated in multiple reaction monitoring (MRM) mode to specifically detect the parent and daughter ion transitions for both unlabeled menthofuran and this compound. The +2 Da mass difference allows for their distinct detection.

-

-

Data Analysis:

-

Integrate the peak areas for both the analyte (menthofuran) and the internal standard (this compound).

-

Calculate the ratio of the peak area of menthofuran to the peak area of this compound.

-

Construct a calibration curve by plotting the peak area ratios of the calibration standards against their corresponding concentrations.

-

Determine the concentration of menthofuran in the experimental samples by interpolating their peak area ratios from the calibration curve.

-

Tracing Metabolic Fates

The stable isotope label in this compound allows for the unequivocal tracing of its metabolic fate in complex biological systems. By tracking the incorporation of the 13C atoms into various metabolites, researchers can elucidate the complete metabolic pathway and identify novel or unexpected biotransformation products.

Using this compound to trace metabolic pathways.

This approach is particularly powerful when combined with high-resolution mass spectrometry, which can accurately determine the mass of the labeled metabolites and aid in their structural elucidation.

Conclusion

This compound is an essential tool for researchers investigating the metabolism, pharmacokinetics, and toxicology of menthofuran. Its use as an internal standard ensures accurate quantification, while its stable isotope label provides a powerful means to trace metabolic pathways and identify reactive intermediates. The methodologies and information presented in this guide are intended to support the design and execution of robust and informative studies in drug development and toxicology research.

References

An In-depth Technical Guide on the Structure and Synthesis of Menthofuran-13C2

For Researchers, Scientists, and Drug Development Professionals

Abstract

Menthofuran, a monoterpene found in certain essential oils, is of significant interest to the scientific community due to its biological activities, including its role as a metabolite of pulegone and its impact on plant biosynthesis. The isotopically labeled analogue, Menthofuran-13C2, serves as a valuable tool in metabolic studies, quantification, and as an internal standard in analytical chemistry. This technical guide provides a comprehensive overview of the structure and synthesis of this compound, including detailed experimental protocols for its synthesis, and a summary of its physicochemical properties. Additionally, a signaling pathway involving menthofuran is described and visualized. Due to the limited availability of specific data for this compound, this guide presents a proposed structure and a plausible synthetic route based on established chemical principles and biosynthetic pathways.

Structure of Menthofuran and Proposed Structure of this compound

Menthofuran is a bicyclic monoterpenoid.[1][2][3] Its chemical structure consists of a furan ring fused to a cyclohexane ring, with methyl groups at positions 3 and 6.[4] The IUPAC name for Menthofuran is 3,6-Dimethyl-4,5,6,7-tetrahydro-1-benzofuran.[5]

While a commercial source lists a "this compound", specific documentation detailing the exact positions of the two 13C atoms is not publicly available. Based on common biosynthetic pathways of terpenes, which utilize acetyl-CoA and its metabolites as building blocks, a plausible structure for this compound would involve labeling of the carbon atoms derived from the same precursor molecule. A chemically logical and synthetically accessible proposed structure for this compound places the two 13C atoms on the methyl group at position 3 and the adjacent furan ring carbon (C3). This labeling pattern can be achieved through a synthetic route employing a 13C-labeled precursor.

Table 1: Physicochemical Properties of Menthofuran

| Property | Value | Reference(s) |

| Chemical Formula | C₁₀H₁₄O | |

| Molecular Weight | 150.22 g/mol | |

| CAS Number | 494-90-6 | |

| Appearance | Colorless to yellowish liquid | - |

| Boiling Point | 196 °C | - |

| Density | 0.966 g/cm³ | - |

| Solubility | Insoluble in water, soluble in organic solvents | - |

Synthesis of Menthofuran and Proposed Synthesis of this compound

The synthesis of Menthofuran has been reported through various methods. A common approach involves the cyclization of a 1,4-dicarbonyl compound. A well-established synthetic route starts from isopulegol, which is a readily available monoterpene.

Chemical Synthesis of Unlabeled Menthofuran

A common laboratory synthesis of menthofuran proceeds via the following steps:

-

Epoxidation of Isopulegol: Isopulegol is treated with an epoxidizing agent, such as m-chloroperoxybenzoic acid (m-CPBA), to form isopulegol epoxide.

-

Oxidation of Isopulegol Epoxide: The resulting epoxide is then oxidized to the corresponding ketone, isopulegone epoxide, using an oxidizing agent like pyridinium chlorochromate (PCC).

-

Acid-Catalyzed Cyclization: Finally, treatment of isopulegone epoxide with an acid catalyst, such as p-toluenesulfonic acid (p-TSA), induces a cyclization and dehydration cascade to yield menthofuran.

Proposed Synthesis of this compound

To synthesize the proposed this compound structure, a 13C-labeled precursor can be introduced early in the synthesis. A plausible route would involve the use of [1,2-13C2]-acetyl chloride in a reaction to form a labeled β-keto ester, which can then be converted to a labeled 1,4-dicarbonyl compound, a key precursor for the furan ring system.

Proposed Experimental Protocol:

-

Synthesis of 1,3-diketone precursor: A Claisen condensation reaction between a suitable ketone and [1,2-13C2]-ethyl acetate would yield a 13C2-labeled 1,3-diketone.

-

Alkylation: The labeled 1,3-diketone can then be alkylated with a suitable electrophile to introduce the remaining carbon framework of the menthofuran precursor.

-

Paal-Knorr Furan Synthesis: The resulting 1,4-dicarbonyl compound is then subjected to acid-catalyzed cyclization and dehydration to form this compound.

Table 2: Summary of a Generic Paal-Knorr Furan Synthesis

| Step | Reagents and Conditions | Purpose | Expected Yield |

| 1 | 1,4-dicarbonyl compound, p-toluenesulfonic acid (cat.), Toluene, reflux | Acid-catalyzed cyclization and dehydration | 70-90% |

| 2 | Work-up with NaHCO₃ (aq.), extraction with diethyl ether | Neutralization and product isolation | - |

| 3 | Purification by column chromatography (silica gel) | Isolation of pure menthofuran | - |

Biosynthesis of Menthofuran

In peppermint (Mentha x piperita), menthofuran is biosynthesized from the monoterpene pulegone. This conversion is catalyzed by the enzyme menthofuran synthase, a cytochrome P450 monooxygenase. Studies have utilized isotopically labeled pulegone to investigate this biosynthetic pathway. This suggests that a potential route for the production of this compound could be through feeding a peppermint plant culture with a custom-synthesized 13C2-labeled pulegone precursor.

Signaling Pathway of Menthofuran in Peppermint

Recent research has revealed that menthofuran is not just a metabolic endpoint but also a signaling molecule in peppermint. It acts to down-regulate the expression of the pulegone reductase (PR) gene. Pulegone reductase is a key enzyme that converts pulegone to menthone, a precursor to menthol. By inhibiting the expression of PR, menthofuran effectively diverts the metabolic flux away from menthol production and towards its own synthesis, in a form of feedback regulation.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Human Metabolome Database: Showing metabocard for (R)-Menthofuran (HMDB0036089) [hmdb.ca]

- 3. Showing Compound (R)-Menthofuran (FDB014927) - FooDB [foodb.ca]

- 4. Menthofuran | C10H14O | CID 329983 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Menthofuran - Wikipedia [en.wikipedia.org]

Menthofuran-13C2 in Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Menthofuran-13C2 is a stable isotope-labeled derivative of menthofuran, a naturally occurring monoterpene found in various essential oils, most notably from plants of the Mentha genus, such as peppermint (Mentha piperita)[1][2][3]. While research specifically detailing the experimental use of this compound is not extensively published, its application in a research setting is predicated on the well-established principles of stable isotope labeling. This guide outlines the principal applications of this compound in research, focusing on its role as an internal standard for quantitative analysis and as a tracer in metabolic studies. The methodologies and data presented are based on established practices for analogous stable isotope-labeled compounds used in menthofuran and pulegone research.

Stable heavy isotopes of elements like carbon are frequently incorporated into drug molecules and other organic compounds to serve as tracers for quantification throughout the drug development process[4].

Core Applications of this compound

The primary research applications for this compound fall into two main categories:

-

Internal Standard for Quantitative Analysis: this compound is an ideal internal standard for the accurate and precise quantification of unlabeled menthofuran in complex matrices using isotope dilution mass spectrometry (IDMS).

-

Tracer for Metabolic Studies: It can be used to trace the metabolic fate of menthofuran in biological systems, helping to elucidate metabolic pathways and identify novel metabolites.

This compound as an Internal Standard for Quantitative Analysis

In analytical chemistry, particularly in chromatography coupled with mass spectrometry (GC-MS or LC-MS), stable isotope-labeled internal standards are the gold standard for achieving the highest accuracy and precision. This compound, being chemically identical to the native analyte, co-elutes during chromatography and experiences similar ionization efficiency and potential matrix effects in the mass spectrometer. However, it is distinguishable by its higher mass due to the two 13C atoms.

Experimental Workflow: Quantification of Menthofuran in Peppermint Oil using GC-MS and this compound

The following diagram illustrates a typical workflow for the quantification of menthofuran in a peppermint oil sample.

References

- 1. Menthofuran regulates essential oil biosynthesis in peppermint by controlling a downstream monoterpene reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. electronicsandbooks.com [electronicsandbooks.com]

- 3. The occurrence of menthofuran in oil of peppermint - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

Menthofuran-13C2 Stable Isotope Labeling: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the application of Menthofuran-13C2 stable isotope labeling in metabolic research and drug development. Menthofuran, a monoterpene found in certain essential oils, is a known hepatotoxin due to its bioactivation by cytochrome P450 (CYP) enzymes into reactive metabolites. The use of 13C-labeled menthofuran is a powerful technique to trace the metabolic fate of the molecule, identify and quantify metabolites, and characterize the formation of protein adducts that are implicated in its toxicity. This guide details the metabolic pathways of menthofuran, provides protocols for in vitro and in vivo studies, summarizes key quantitative data, and offers visualizations to facilitate a deeper understanding of its metabolic activation.

Introduction: The Significance of Menthofuran and Stable Isotope Labeling

Menthofuran is a naturally occurring organic compound found in plants such as pennyroyal (Mentha pulegium)[1]. It is a known hepatotoxin, and its toxicity is primarily attributed to its metabolic activation by cytochrome P450 enzymes in the liver[2][3][4]. This bioactivation leads to the formation of highly reactive electrophilic intermediates, a γ-ketoenal and epoxides, which can covalently bind to cellular macromolecules, including proteins, leading to cellular damage and toxicity[5].

Stable isotope labeling (SIL) is a powerful tool in drug metabolism and toxicology studies. By replacing one or more atoms in a molecule with their stable, heavier isotopes (e.g., 13C, 15N, 2H), researchers can track the molecule and its metabolites through complex biological systems with high precision using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. This compound, with two carbon atoms of its core structure replaced by 13C, allows for the unambiguous identification and quantification of its metabolites and their downstream products, such as protein adducts, distinguishing them from endogenous molecules.

Clarification: Menthofuran vs. Menthol

It is critical to distinguish menthofuran from menthol. While both are monoterpenoids found in mint plants, they have distinct chemical structures and biological properties. Menthofuran is a bicyclic compound containing a furan ring, which is central to its toxic properties. Menthol, in contrast, is a monocyclic saturated alcohol and is widely used for its cooling and analgesic effects. The erroneous description of this compound as a labeled form of menthol in some commercial listings should be disregarded.

Menthofuran Bioactivation and Signaling Pathways

The hepatotoxicity of menthofuran is a direct consequence of its P450-mediated bioactivation. The primary pathway involves the oxidation of the furan ring, leading to the formation of reactive intermediates.

Cytochrome P450-Mediated Oxidation

Several human liver CYP enzymes are involved in the metabolism of menthofuran, with CYP2E1, CYP1A2, and CYP2C19 being the most prominent. These enzymes catalyze the epoxidation of the furan ring or its oxidative cleavage.

Formation of Reactive Metabolites

The enzymatic oxidation of menthofuran leads to two primary reactive metabolites:

-

Menthofuran Epoxide: An unstable intermediate that can rearrange or react with cellular nucleophiles.

-

γ-Ketoenal (a cis-enedione): Formed through the oxidative cleavage of the furan ring, this is a major electrophilic metabolite that readily reacts with proteins.

These reactive metabolites can also be further metabolized to less toxic products, such as mintlactones and hydroxymintlactones.

Signaling Pathway Diagram

The following diagram illustrates the bioactivation pathway of menthofuran, highlighting the role of CYP enzymes and the formation of reactive metabolites.

Caption: Menthofuran bioactivation pathway leading to hepatotoxicity.

Experimental Protocols

The following protocols are generalized methodologies for studying the metabolism and toxicity of menthofuran using this compound. These should be adapted and optimized for specific experimental conditions.

Synthesis of this compound

In Vitro Metabolism Studies with Human Liver Microsomes

This protocol outlines a typical experiment to investigate the metabolism of this compound in a controlled in vitro system.

Materials:

-

This compound (in a suitable solvent like acetonitrile or DMSO)

-

Human Liver Microsomes (HLMs)

-

NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

-

Potassium phosphate buffer (pH 7.4)

-

Acetonitrile (for quenching)

-

Internal standard (e.g., a structurally similar compound not present in the matrix)

Procedure:

-

Prepare a master mix of HLMs and the NADPH regenerating system in potassium phosphate buffer on ice.

-

Pre-warm the master mix at 37°C for 5 minutes.

-

Initiate the reaction by adding this compound to the master mix. The final concentration of the substrate should be chosen based on the experimental goals (e.g., at or below the Km for kinetic studies).

-

Incubate the reaction mixture at 37°C with gentle shaking.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

-

Quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with the internal standard.

-

Vortex the samples and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.

In Vivo Studies in a Rodent Model

This protocol describes a general procedure for an in vivo study to assess the metabolism and disposition of this compound in rats.

Materials:

-

This compound formulated in a suitable vehicle for administration (e.g., corn oil).

-

Sprague-Dawley rats (or other appropriate rodent model).

-

Metabolic cages for urine and feces collection.

-

Materials for blood collection (e.g., EDTA tubes).

-

Materials for tissue harvesting and homogenization.

Procedure:

-

Acclimate the rats to the metabolic cages for at least 24 hours before dosing.

-

Administer a single dose of this compound to the rats via the desired route (e.g., oral gavage or intraperitoneal injection).

-

Collect urine and feces at predetermined intervals (e.g., 0-8h, 8-24h, 24-48h).

-

Collect blood samples via a suitable method (e.g., tail vein or cardiac puncture at termination) at various time points.

-

At the end of the study, euthanize the animals and harvest tissues of interest (e.g., liver, kidney).

-

Process the collected samples:

-

Urine: Centrifuge to remove debris and store at -80°C.

-

Plasma: Separate from blood by centrifugation and store at -80°C.

-

Tissues: Homogenize in an appropriate buffer.

-

-

Prepare the samples for LC-MS/MS analysis by protein precipitation (for plasma and tissue homogenates) or direct injection/dilution (for urine).

Analytical Methods: LC-MS/MS for Metabolite and Adduct Detection

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the primary analytical technique for the detection and quantification of this compound and its metabolites.

Instrumentation:

-

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

A tandem mass spectrometer (e.g., a triple quadrupole or a high-resolution mass spectrometer like an Orbitrap or Q-TOF).

General LC-MS/MS Method:

-

Chromatographic Separation: Use a C18 reversed-phase column with a gradient elution of water and acetonitrile, both containing a small amount of an acid (e.g., 0.1% formic acid) to improve ionization.

-

Mass Spectrometry Detection: Operate the mass spectrometer in positive electrospray ionization (ESI) mode. For quantification, use Multiple Reaction Monitoring (MRM) on a triple quadrupole instrument. The MRM transitions will be specific for the parent this compound and its expected metabolites, taking into account the +2 Da mass shift due to the 13C labeling. For metabolite identification, a high-resolution mass spectrometer is preferred to obtain accurate mass measurements.

-

Protein Adduct Analysis: For the analysis of protein adducts, the protein of interest is typically isolated, digested with a protease (e.g., trypsin), and the resulting peptides are analyzed by LC-MS/MS. The 13C2-label will be present on the adducted peptide, resulting in a characteristic mass shift and allowing for its identification.

Quantitative Data

The following tables summarize key quantitative data related to menthofuran metabolism. While these data were generated using unlabeled menthofuran, they provide a crucial baseline for designing and interpreting studies with this compound. The use of the labeled compound would allow for more precise quantification of the contribution of menthofuran's carbon skeleton to various metabolic pools and adducts.

Table 1: Enzyme Kinetics of Menthofuran Oxidation by Human CYP Isozymes

| CYP Isozyme | Km (µM) | Vmax (nmol/min/nmol P450) | Reference |

| CYP2E1 | 33 | 0.43 | |

| CYP1A2 | 57 | 0.29 | |

| CYP2C19 | 62 | 0.26 |

Table 2: In Vivo Protein Adduct Formation and Consequent Enzyme Inhibition

| Target Protein | Enzyme Activity Reduction (%) | Reference |

| Mitochondrial Aldehyde Dehydrogenase (ALDH2) | 88 | |

| Mitochondrial ATP Synthase Complex V | 34 |

Visualization of Experimental and Logical Workflows

The following diagrams, created using the DOT language, illustrate a typical experimental workflow for a this compound metabolism study and the logical relationship for identifying protein adducts.

Caption: A generalized workflow for a this compound metabolism study.

Caption: Logical workflow for the identification of protein adducts using this compound.

Conclusion

The use of this compound stable isotope labeling provides an invaluable tool for researchers in drug metabolism and toxicology. It enables the precise tracing of the metabolic fate of menthofuran, the unambiguous identification and quantification of its metabolites, and the characterization of protein adducts that are central to its hepatotoxicity. While the synthesis of this compound presents a challenge, the experimental and analytical protocols outlined in this guide provide a solid framework for its application. The quantitative data from studies with unlabeled menthofuran serve as a critical reference point for future investigations with the 13C-labeled compound, which are expected to yield a more detailed and quantitative understanding of its bioactivation and toxicity mechanisms. This knowledge is essential for risk assessment and the development of safer pharmaceuticals and consumer products.

References

Physical and chemical properties of Menthofuran-13C2

For researchers, scientists, and drug development professionals, this in-depth technical guide provides a comprehensive overview of the physical and chemical properties, metabolic pathways, and analytical methodologies for Menthofuran-13C2. This isotopically labeled analog of menthofuran serves as a critical tool in metabolism, pharmacokinetic, and toxicology studies.

Menthofuran, a monoterpene found in certain mint species, is a significant metabolite of (R)-(+)-pulegone.[1][2] Its 13C-labeled counterpart, this compound, is an invaluable stable isotope-labeled internal standard for quantitative analysis in complex biological matrices. This guide synthesizes the available technical data on this compound, offering a centralized resource for its application in scientific research.

Core Physical and Chemical Properties

The fundamental physical and chemical characteristics of Menthofuran and its 13C2 isotopologue are summarized below. These properties are essential for designing and interpreting experimental studies.

| Property | Value (Menthofuran) | Value (this compound) | Source(s) |

| Molecular Formula | C₁₀H₁₄O | C₈¹³C₂H₁₄O | [3][4] |

| Molecular Weight | 150.22 g/mol | 152.20 g/mol | [3] |

| CAS Number | 494-90-6 | N/A | |

| Appearance | Clear, light yellow to bluish liquid | Liquid | |

| Boiling Point | 208 °C | Not available | |

| Flash Point | 75.56 °C | Not available | |

| Solubility | Soluble in organic solvents like ethanol and ethyl acetate; limited solubility in water. | Soluble in n-Pentane. |

Metabolic Fate of Menthofuran: A Complex Pathway

Menthofuran is primarily known as a hepatotoxic metabolite of pulegone, a major component of pennyroyal oil. Its toxicity is linked to its metabolic activation by cytochrome P450 (CYP) enzymes in the liver. The metabolic pathway of menthofuran is intricate, involving multiple enzymatic steps that lead to the formation of various downstream metabolites. Understanding this pathway is crucial for toxicological assessments and for developing strategies to mitigate its adverse effects.

The metabolism of pulegone to menthofuran is catalyzed by several CYP enzymes, including CYP1A2, CYP2C19, and CYP2E1. Menthofuran itself is further metabolized by these and other CYPs, such as CYP2A6. Key metabolic transformations include the formation of a furan epoxide, which can then be converted to mintlactone and isomintlactone via a 2-hydroxymenthofuran intermediate. Further oxidation can lead to the formation of a reactive γ-ketoenal, which is considered a major contributor to the hepatotoxicity of menthofuran. Other metabolic routes include the formation of sulfonic acid conjugates and various hydroxylated and glucuronidated products.

Experimental Protocols

Detailed experimental procedures are fundamental for the reliable synthesis and analysis of this compound. The following sections outline generalized protocols based on established methodologies for menthofuran.

Synthesis of Menthofuran

A common synthetic route to menthofuran involves the cyclization of an appropriate precursor. One documented method utilizes the reaction of 5-methylcyclohexane-1,3-dione with allenyldimethylsulfonium bromide. Another approach involves a multi-step synthesis starting from isopulegol, which includes epoxidation, oxidation, and subsequent cyclization and dehydration to yield menthofuran. The synthesis of this compound would necessitate the use of a 13C-labeled starting material in one of these synthetic schemes.

Analytical Methodology: GC-MS and NMR

Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy are powerful techniques for the identification and quantification of this compound.

GC-MS Analysis: A typical GC-MS protocol for the analysis of menthofuran in a complex matrix, such as an essential oil, would involve the following:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium.

-

Oven Temperature Program: An initial temperature of 60°C, held for a few minutes, followed by a ramp up to a final temperature of around 240°C.

-

Mass Spectrometer: Operated in electron ionization (EI) mode.

The identification of menthofuran is achieved by comparing its retention time and mass spectrum with that of a certified reference standard. For this compound, the mass spectrum will exhibit a molecular ion peak (M+) that is two mass units higher than that of unlabeled menthofuran.

NMR Spectroscopy: Proton (¹H) NMR spectroscopy is also a valuable tool for the structural characterization of menthofuran. Specific signals in the ¹H-NMR spectrum can be used as markers for its identification. For menthofuran, characteristic signals have been reported at approximately 2.6-2.7 ppm and 7 ppm. In the 13C-NMR spectrum of this compound, the signals corresponding to the 13C-labeled carbon atoms will be significantly enhanced.

References

- 1. The metabolism of the abortifacient terpene, (R)-(+)-pulegone, to a proximate toxin, menthofuran - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Metabolism and Toxicity of Menthofuran in Rat Liver Slices and in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (+)-薄荷呋喃 analytical standard | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound - 上海赛可锐生物科技有限公司 [scrbio.com]

Menthofuran-13C2: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on Menthofuran-13C2, a labeled analog of the naturally occurring monoterpene menthofuran. This document is intended for researchers in drug metabolism, toxicology, and related fields, offering key data, experimental protocols, and an overview of its biological significance.

Core Data Summary

For ease of reference, the fundamental properties of this compound and its unlabeled counterpart are summarized below.

| Property | This compound | Menthofuran (unlabeled) |

| Molecular Formula | C₈¹³C₂H₁₄O[1] | C₁₀H₁₄O[2][3] |

| Molecular Weight | 152.20 g/mol [1][4] | 150.22 g/mol |

| CAS Number | 494-90-6 (unlabeled) | 494-90-6 |

| Synonyms | (6R)-4,5,6,7-Tetrahydro-3,6-dimethylbenzofuran, (R)-3,6-Dimethyl-4,5,6,7-tetrahydrobenzofuran | 3,6-Dimethyl-4,5,6,7-tetrahydro-1-benzofuran |

Introduction to Menthofuran

Menthofuran is a monoterpene found in various mint species, notably pennyroyal (Mentha pulegium). It is a significant component of peppermint oil and is recognized for its distinct aroma. However, menthofuran is also a known hepatotoxin, and its metabolic activation to reactive intermediates is a key area of toxicological research. Menthofuran is biosynthesized from pulegone via the enzyme menthofuran synthase.

Metabolic Pathways and Toxicity

Menthofuran undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 (CYP) enzymes. This metabolic process is crucial as it leads to the formation of toxic metabolites.

Bioactivation of Menthofuran

The hepatotoxicity of menthofuran is attributed to its bioactivation by CYP enzymes into reactive intermediates. The primary reactive metabolites identified are a γ-ketoenal and furan epoxides. These electrophilic species can covalently bind to cellular macromolecules, leading to cellular damage and toxicity.

The metabolic activation and detoxification pathways of menthofuran are complex and involve several key steps. The following diagram illustrates the major pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of menthofuran metabolism and toxicity.

Menthofuran Metabolism in Rat Liver Microsomes

This protocol describes an in vitro assay to study the metabolism of menthofuran using rat liver microsomes.

Materials:

-

Rat liver microsomes

-

Menthofuran

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

NADPH regenerating system (NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Acetonitrile

-

Internal standard (e.g., deuterated analog)

-

LC-MS/MS system

Procedure:

-

Prepare a reaction mixture containing rat liver microsomes (0.5 mg/mL protein), potassium phosphate buffer, and the NADPH regenerating system.

-

Add menthofuran (typically at a concentration of 1 µM) to initiate the reaction.

-

Incubate the mixture at 37°C for a specified time (e.g., 15 minutes).

-

Quench the reaction by adding ice-cold acetonitrile containing an internal standard.

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant by LC-MS/MS to identify and quantify menthofuran and its metabolites.

Assessment of Menthofuran Toxicity in Rat Liver Slices

This protocol outlines a method to evaluate the cytotoxicity of menthofuran using precision-cut rat liver slices.

Materials:

-

Freshly prepared rat liver slices

-

Williams' Medium E or other suitable culture medium

-

Menthofuran (dissolved in a suitable vehicle, e.g., DMSO)

-

Lactate dehydrogenase (LDH) cytotoxicity assay kit

-

Phosphate-buffered saline (PBS)

Procedure:

-

Place rat liver slices in individual wells of a 24-well plate containing pre-warmed culture medium.

-

Expose the liver slices to various concentrations of menthofuran for a defined period (e.g., 24 hours).

-

At the end of the incubation, collect the culture medium to measure LDH release, an indicator of cell membrane damage.

-

Wash the liver slices with PBS and homogenize to determine intracellular LDH levels and protein content.

-

Calculate cytotoxicity as the percentage of LDH released into the medium compared to the total LDH (medium + intracellular).

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Menthofuran

This protocol provides general guidelines for the analysis of menthofuran in biological samples.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Capillary column suitable for terpene analysis (e.g., HP-5MS)

GC Conditions (Example):

-

Injector Temperature: 250°C

-

Carrier Gas: Helium

-

Oven Temperature Program: Initial temperature of 60°C, ramp to 240°C at a rate of 3°C/min.

-

Ion Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Acquisition Mode: Full scan or selected ion monitoring (SIM)

Sample Preparation:

-

Liquid-Liquid Extraction: Extract the sample with a suitable organic solvent (e.g., hexane, ethyl acetate).

-

Solid-Phase Extraction (SPE): Use an appropriate SPE cartridge to isolate and concentrate menthofuran from the sample matrix.

The following diagram illustrates a typical experimental workflow for studying menthofuran metabolism and toxicity.

References

- 1. Metabolism and toxicity of menthofuran in rat liver slices and in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CN102453009A - method for synthesizing menthofuran - Google Patents [patents.google.com]

- 3. US4240969A - Synthesis of menthofuran - Google Patents [patents.google.com]

- 4. The Metabolism and Toxicity of Menthofuran in Rat Liver Slices and in Rats - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Acquisition and Application of Menthofuran-13C2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Menthofuran-13C2, a stable isotope-labeled derivative of the monoterpene menthofuran, presents a valuable tool for advanced research in drug metabolism, toxicology, and pharmacokinetic studies. However, a direct off-the-shelf commercial source for this compound is not readily identifiable. This guide provides a comprehensive overview for researchers seeking to acquire and utilize this compound. It outlines the process of obtaining this compound through custom synthesis, details a plausible synthetic pathway, presents relevant technical data, and describes experimental protocols where this labeled compound can be effectively employed.

Commercial Unavailability and the Custom Synthesis Solution

Initial investigations into the commercial availability of this compound have revealed a significant challenge: the compound is not listed in the catalogs of major chemical suppliers as a stock item. One potential supplier, MedchemExpress, lists "this compound"; however, the product description repeatedly and explicitly states that it is "13C labeled Menthol (HY-N1369)." This discrepancy strongly indicates that the product is, in fact, labeled menthol and not menthofuran.

Given the lack of a reliable commercial source, researchers requiring this compound will need to pursue custom synthesis . Several contract research organizations (CROs) and specialized chemical synthesis companies offer services for the preparation of stable isotope-labeled compounds. These organizations possess the expertise and infrastructure to design and execute multi-step syntheses to produce high-purity this compound with the desired isotopic enrichment. When engaging a custom synthesis provider, it is crucial to specify the required isotopic purity, the precise positions of the 13C labels, and the desired quantity.

Proposed Synthetic Pathway for this compound

A plausible synthetic route to this compound can be envisioned by adapting established methods for the synthesis of unlabeled menthofuran, starting from a commercially available 13C-labeled precursor. A logical starting material would be a 13C-labeled pulegone derivative. The biosynthesis of menthofuran in plants proceeds from pulegone[1]. A chemical synthesis can follow a similar logic.

This proposed pathway begins with isotopically labeled isopulegol, which can be prepared from labeled citronellal. The synthesis proceeds through epoxidation, oxidation to the corresponding epoxide, and finally, acid-catalyzed cyclodehydration to yield the furan ring of this compound. This multi-step synthesis requires careful control of reaction conditions to maximize yield and purity[2].

Technical Data

The following tables summarize key quantitative data for unlabeled menthofuran, which can serve as a reference for the 13C-labeled analogue.

| Property | Value | Reference(s) |

| Chemical Formula | C10H14O | [1] |

| Molar Mass | 150.22 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | 208 °C | [1] |

| Flash Point | 86 °C | |

| Density | ~0.965 g/mL at 25 °C | |

| Refractive Index | ~1.483 at 20 °C |

| Analytical Data | Description | Reference(s) |

| 1H-NMR Spectroscopy | Characteristic signals for the furan ring protons and the methyl groups can be used for structural confirmation and purity assessment. Key signals are observed around 2.6-2.7 ppm and 7 ppm. | |

| 13C-NMR Spectroscopy | Provides detailed information about the carbon skeleton. The use of 13C-labeled menthofuran would result in significantly enhanced signals for the labeled carbon atoms, facilitating structural elucidation and metabolic studies. | |

| Mass Spectrometry (GC-MS) | Electron impact (EI) mass spectrometry typically shows a molecular ion peak (M+) at m/z 150, along with characteristic fragmentation patterns. For this compound, the molecular ion peak would be shifted to m/z 152. |

Experimental Protocols and Applications

This compound is a powerful tool for tracing the metabolic fate of menthofuran in various biological systems. Its use in conjunction with mass spectrometry allows for the unambiguous identification and quantification of metabolites.

In Vitro Metabolism Studies Using Liver Microsomes

This protocol is designed to investigate the metabolism of this compound by liver enzymes.

Objective: To identify and quantify the metabolites of this compound formed by liver microsomes.

Materials:

-

This compound

-

Liver microsomes (e.g., rat, human)

-

NADPH regenerating system

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (for quenching)

-

Internal standard

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

-

In a microcentrifuge tube, combine liver microsomes, phosphate buffer, and the this compound solution.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate at 37°C with gentle shaking for a defined period (e.g., 0, 15, 30, 60 minutes).

-

Terminate the reaction by adding ice-cold acetonitrile containing an internal standard.

-

Centrifuge the mixture to precipitate proteins.

-

Analyze the supernatant by LC-MS/MS or GC-MS to identify and quantify the parent compound and its 13C-labeled metabolites.

Cellular Toxicity Assays

This protocol can be adapted to assess the cytotoxicity of this compound and its metabolites.

Objective: To determine the cytotoxic effects of this compound on a specific cell line (e.g., HepG2).

Materials:

-

This compound

-

Hepatocyte cell line (e.g., HepG2)

-

Cell culture medium and supplements

-

MTT or other viability assay kit

-

96-well plates

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Replace the medium in the wells with the this compound dilutions.

-

Incubate the cells for a specified period (e.g., 24, 48, 72 hours).

-

Perform a cell viability assay (e.g., MTT assay) according to the manufacturer's instructions.

-

Measure the absorbance or fluorescence to determine the percentage of viable cells relative to an untreated control.

Signaling and Metabolic Pathways

Menthofuran is known to be a metabolite of pulegone and is further metabolized by cytochrome P450 enzymes. Understanding this pathway is crucial for interpreting toxicological data.

The use of this compound in metabolic studies allows for precise tracing of its conversion to reactive metabolites and subsequent detoxification pathways, providing a clearer understanding of its role in pulegone-induced hepatotoxicity.

Conclusion

While the direct commercial availability of this compound is currently unconfirmed, its value as a research tool necessitates the exploration of custom synthesis options. This guide provides a foundational framework for researchers, outlining a plausible synthetic strategy, presenting key technical data, and detailing adaptable experimental protocols. By leveraging the power of stable isotope labeling, scientists and drug development professionals can gain deeper insights into the metabolism and toxicity of menthofuran, ultimately contributing to a more thorough understanding of xenobiotic biotransformation and its implications for human health.

References

Menthofuran-13C2 Biosynthesis: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthetic pathway of Menthofuran, with a specific focus on the conceptual production of Menthofuran-13C2. This document details the enzymatic steps, relevant quantitative data, and comprehensive experimental protocols for researchers in the fields of natural product chemistry, enzyme engineering, and drug development.

Introduction to Menthofuran Biosynthesis

Menthofuran is a monoterpene found in various species of the Mentha (mint) genus. Its biosynthesis is a branch of the well-characterized monoterpenoid pathway in peppermint (Mentha x piperita). The pathway originates from the universal C5 precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), which are primarily synthesized through the methylerythritol phosphate (MEP) pathway in the plastids of mint glandular trichomes.

The core of menthofuran biosynthesis involves the conversion of the key intermediate (+)-pulegone by the cytochrome P450 enzyme, (+)-menthofuran synthase (MFS). This pathway competes with the reductive pathway leading to the production of menthol, where (+)-pulegone is converted to (-)-menthone by (+)-pulegone reductase (PR).

The Biosynthetic Pathway to this compound

The biosynthesis of this compound is a conceptual pathway that relies on the introduction of a 13C-labeled precursor into the established monoterpene biosynthetic route of Mentha species. A plausible strategy involves feeding the plant tissue or enzyme preparations with a doubly 13C-labeled precursor that can be converted into (+)-pulegone.

The following diagram illustrates the proposed biosynthetic pathway leading to this compound, starting from the MEP pathway and highlighting the key enzymatic transformations.

Caption: Figure 1: Biosynthetic pathway of (+)-Menthofuran from the MEP pathway precursors.

Quantitative Data

The following tables summarize key quantitative data related to the enzymes involved in the later stages of menthofuran biosynthesis.

Table 1: Enzyme Kinetic Parameters for (+)-Pulegone Reductase (PR) from Mentha piperita

| Substrate | Km (µM) | kcat (s-1) | kcat/Km (s-1µM-1) | Reference |

| (+)-Pulegone | 3.00 | 863.66 x 10-4 | 2.88 x 10-2 | [1][2] |

| (-)-Pulegone | 8.63 | - | - | [1][2] |

Table 2: Relative Monoterpene Composition in Wild-Type and Transgenic Mentha piperita

| Plant Line | Menthofuran (%) | Pulegone (%) | Menthone (%) | Menthol (%) | Reference |

| Wild-Type (WT) | 24 | 35 | - | - | [3] |

| MFS Antisense (LMF) | <1 | <10 | - | - |

Note: '-' indicates data not specified in the reference under the same conditions. Percentages are of the total essential oil composition under stress conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of this compound biosynthesis.

Proposed Protocol for In Vivo 13C Labeling of Menthofuran

This protocol is adapted from isotopic labeling studies on monoterpene biosynthesis in Mentha species.

Objective: To introduce a 13C label into menthofuran by feeding a labeled precursor to Mentha x piperita shoot tips.

Materials:

-

Mentha x piperita plants (high menthofuran-producing chemotype, if available).

-

[1,2-13C2]-Acetic acid (or another suitable 13C-labeled precursor that can enter the MEP pathway).

-

Feeding solution: Sterile water with 0.1% (v/v) Tween 20.

-

Solid Phase Microextraction (SPME) fibers (e.g., Polydimethylsiloxane).

-

Gas Chromatography-Mass Spectrometry (GC-MS) system.

Procedure:

-

Precursor Solution Preparation: Prepare an aqueous solution of the 13C-labeled precursor in the feeding solution. The concentration will need to be optimized, but a starting point of 1-5 mM can be used.

-

Plant Material Preparation: Excise young shoot tips (apical bud and first two leaf pairs) from healthy Mentha x piperita plants.

-

Feeding: Place the cut ends of the shoot tips into the precursor solution. Keep the shoots in a controlled environment (e.g., growth chamber) with appropriate light and temperature for 24-72 hours. A control group should be fed with a solution lacking the labeled precursor.

-

Headspace SPME Sampling: After the feeding period, place the shoot tips in a sealed vial. Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) to adsorb the volatile monoterpenes.

-

GC-MS Analysis: Analyze the adsorbed compounds by GC-MS. The mass spectrometer will detect the mass shift in menthofuran and its biosynthetic intermediates due to the incorporation of 13C.

Caption: Figure 2: Experimental workflow for in vivo 13C labeling of menthofuran.

Protocol for Heterologous Expression and Assay of (+)-Menthofuran Synthase (MFS)

This protocol is based on the functional expression of cytochrome P450 enzymes in E. coli.

Objective: To express recombinant MFS and perform an in vitro enzyme assay to confirm its activity.

Materials:

-

E. coli expression strain (e.g., BL21(DE3)).

-

Expression vector containing the MFS cDNA.

-

LB medium and appropriate antibiotics.

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 10% glycerol).

-

Microsome isolation buffer (if preparing microsomes).

-

Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).

-

(+)-Pulegone substrate.

-

NADPH.

-

Cytochrome P450 reductase (if not co-expressed).

-

GC-MS system.

Procedure:

-

Transformation and Expression: Transform the E. coli expression strain with the MFS expression vector. Grow a culture to mid-log phase and induce protein expression with IPTG.

-

Cell Lysis and Microsome Preparation (Optional but recommended for P450s): Harvest the cells by centrifugation. Lyse the cells (e.g., by sonication) and prepare microsomal fractions by ultracentrifugation.

-

Enzyme Assay:

-

Set up a reaction mixture containing the assay buffer, the enzyme preparation (microsomes or cell lysate), NADPH, and cytochrome P450 reductase (if needed).

-

Pre-incubate the mixture at the desired temperature (e.g., 30°C).

-

Initiate the reaction by adding the (+)-pulegone substrate.

-

Incubate for a defined time period.

-

Stop the reaction by adding an organic solvent (e.g., ethyl acetate) and vortexing.

-

-

Product Extraction and Analysis:

-

Extract the organic phase containing the menthofuran product.

-

Analyze the extract by GC-MS to identify and quantify the menthofuran produced.

-

Caption: Figure 3: Workflow for heterologous expression and in vitro assay of MFS.

Conclusion

The biosynthesis of menthofuran in Mentha species represents a key branch point in monoterpene metabolism. Understanding this pathway, particularly through the use of isotopic labeling, provides valuable insights into the regulation of essential oil composition. The protocols and data presented in this guide offer a framework for researchers to investigate the biosynthesis of this compound and to explore the enzymatic mechanisms involved. Such studies are crucial for the metabolic engineering of mint varieties with improved essential oil profiles and for the discovery of novel biocatalysts for applications in the pharmaceutical and flavor industries.

References

The Natural Occurrence of Menthofuran: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Menthofuran, a monoterpenoid and a significant component of certain essential oils, is of considerable interest to researchers in phytochemistry, toxicology, and drug development. Its presence, particularly in plants of the Mentha genus, influences the quality and safety of essential oils. This technical guide provides an in-depth overview of the natural occurrence of menthofuran, its biosynthetic pathway, and detailed experimental protocols for its extraction and quantification.

Introduction

Menthofuran is a bicyclic monoterpenoid known for its characteristic minty and slightly musty aroma. It is a key constituent in the essential oils of several plant species, most notably pennyroyal (Mentha pulegium) and certain chemotypes of peppermint (Mentha × piperita)[1][2]. While it contributes to the aromatic profile of these oils, menthofuran is also recognized for its potential hepatotoxicity, making its detection and quantification crucial for the quality control of essential oils used in food, pharmaceuticals, and cosmetics[3]. This guide serves as a comprehensive resource for professionals requiring a deep understanding of menthofuran's natural presence and the methodologies to study it.

Natural Occurrence and Quantitative Data

Menthofuran is predominantly found in the Lamiaceae family, with the highest concentrations typically observed in the genus Mentha. The quantity of menthofuran in essential oils is highly variable and depends on the plant species, cultivar, environmental conditions, and harvesting time[4][5]. For instance, stress conditions such as altered light, temperature, and moisture can lead to an accumulation of menthofuran and its precursor, pulegone. The concentration of menthofuran also tends to increase as the plant matures, with higher levels often found in the flowers compared to the leaves.

Below is a summary of the quantitative occurrence of menthofuran in various Mentha species as reported in the literature.

| Plant Species | Plant Part | Menthofuran Content (%) | Reference(s) |

| Mentha piperita | Aerial Parts | 3.01 | |

| Mentha piperita | Flowers | ~4x higher than leaves | |

| Mentha pulegium | Leaves | 2.15 | |

| Mentha rotundifolia | Leaves | 4.2 |

Biosynthesis of Menthofuran

Menthofuran is biosynthesized from (+)-pulegone through the action of the enzyme (+)-menthofuran synthase (MFS). This enzyme is a cytochrome P450 monooxygenase that hydroxylates the C9 (syn-methyl group) of (+)-pulegone. This hydroxylation is followed by a spontaneous intramolecular cyclization to form a hemiketal, which then dehydrates to yield (+)-menthofuran. The regulation of MFS expression is a key factor in determining the final concentration of menthofuran in the essential oil.

Biosynthetic Pathway Diagram

The following diagram illustrates the conversion of (+)-pulegone to (+)-menthofuran.

Caption: Conversion of (+)-Pulegone to (+)-Menthofuran.

Experimental Protocols

This section provides detailed methodologies for the extraction, identification, and quantification of menthofuran from plant materials.

Extraction of Essential Oil by Steam Distillation

Steam distillation is the most common method for extracting essential oils from aromatic plants.

Objective: To extract essential oil from Mentha species.

Materials and Equipment:

-

Fresh or dried Mentha plant material (leaves and stems)

-

Distilled water

-

Steam distillation apparatus (still, condenser, receiving vessel)

-

Heating source (e.g., heating mantle)

-

Separatory funnel

-

Anhydrous sodium sulfate

-

Amber glass vials for storage

Procedure:

-

Plant Material Preparation: If using fresh plant material, coarsely chop the leaves and stems to increase the surface area for extraction. If using dried material, it can be used as is.

-

Apparatus Setup: Assemble the steam distillation unit. Place the plant material into the still. Add distilled water to the still, ensuring the water level is below the plant material to allow for steam to pass through.

-

Distillation: Heat the water in the still to generate steam. The steam will pass through the plant material, causing the volatile essential oils to vaporize.

-

Condensation: The steam and essential oil vapor mixture travels to the condenser, where it is cooled by circulating cold water. The vapor condenses back into a liquid.

-

Collection: Collect the distillate, which is a mixture of essential oil and hydrosol (aromatic water), in a receiving vessel. Continue the distillation process for approximately 2-3 hours, or until no more oil is observed in the distillate.

-

Separation: Transfer the collected distillate to a separatory funnel. Allow the mixture to stand until the essential oil and water layers have clearly separated. Menthofuran-containing essential oil is less dense than water and will form the upper layer.

-

Isolation and Drying: Carefully drain the lower aqueous layer. Collect the upper essential oil layer. To remove any residual water, add a small amount of anhydrous sodium sulfate to the collected oil, swirl gently, and then decant or filter the oil into a clean, dry amber glass vial.

-

Storage: Store the essential oil at 4°C in a tightly sealed amber vial to protect it from light and heat, which can cause degradation.

Quantification of Menthofuran by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique for separating, identifying, and quantifying volatile compounds in a complex mixture like essential oils.

Objective: To identify and quantify menthofuran in an essential oil sample.

Materials and Equipment:

-

Essential oil sample

-

Hexane (or other suitable solvent)

-

Menthofuran analytical standard

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Capillary column (e.g., DB-WAX or HP-5MS)

-

Microsyringe

-

Autosampler vials

Procedure:

-

Standard Solution Preparation: Prepare a stock solution of menthofuran in hexane at a known concentration (e.g., 1000 µg/mL). From the stock solution, prepare a series of calibration standards by serial dilution to cover a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Sample Preparation: Dilute the essential oil sample in hexane to a concentration within the calibration range (e.g., 1% v/v).

-

GC-MS Analysis:

-

Injection: Inject 1 µL of the prepared standard solutions and the sample solution into the GC-MS system.

-

GC Conditions:

-

Injector Temperature: 250°C

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp to 150°C at a rate of 3°C/min.

-

Ramp to 240°C at a rate of 10°C/min, and hold for 5 minutes.

-

-

Column: DB-WAX (30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-350.

-

Ion Source Temperature: 200°C.

-

-

-

Data Analysis:

-

Identification: Identify the menthofuran peak in the sample chromatogram by comparing its retention time and mass spectrum with that of the authentic standard.

-

Quantification: Generate a calibration curve by plotting the peak area of the menthofuran standard against its concentration. Determine the concentration of menthofuran in the sample by interpolating its peak area on the calibration curve.

-

Analysis of Volatile Compounds by Headspace Solid-Phase Microextraction (HS-SPME)-GC-MS

HS-SPME is a solvent-free sample preparation technique that is particularly useful for the analysis of volatile and semi-volatile compounds.

Objective: To extract and analyze volatile compounds, including menthofuran, from Mentha leaves.

Materials and Equipment:

-

Fresh Mentha leaves

-

SPME fiber assembly (e.g., polydimethylsiloxane/divinylbenzene - PDMS/DVB)

-

SPME autosampler or manual holder

-

Headspace vials with septa

-

GC-MS system

Procedure:

-

Sample Preparation: Place a known amount of fresh, chopped Mentha leaves into a headspace vial and seal it.

-

Extraction:

-

Equilibrate the vial at a specific temperature (e.g., 50°C) for a set time (e.g., 15 minutes) with agitation.

-

Expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 30-40 minutes) under continuous agitation.

-

-

Desorption and GC-MS Analysis:

-

After extraction, retract the fiber into the needle and immediately transfer it to the GC injector for thermal desorption (e.g., at 250°C for 5 minutes).

-

Use the same GC-MS parameters as described in Protocol 4.2.

-

-

Data Analysis: Identify and semi-quantify menthofuran and other volatile compounds by comparing their mass spectra and retention times with libraries (e.g., NIST) and, for accurate quantification, with an external or internal standard calibration.

Menthofuran Synthase Enzyme Assay

This assay is used to measure the activity of menthofuran synthase in plant extracts.

Objective: To determine the enzymatic activity of menthofuran synthase.

Materials and Equipment:

-

Microsomal preparations from Mentha oil gland secretory cells

-

(+)-Pulegone (substrate)

-

NADPH

-

Buffer solution (e.g., phosphate buffer)

-

Quenching solution (e.g., hexane)

-

GC-MS or GC-FID for product analysis

Procedure:

-

Enzyme Preparation: Isolate microsomal fractions from the oil gland secretory cells of Mentha plants known to produce menthofuran, following established protocols.

-

Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing the microsomal protein, NADPH, and buffer.

-

Initiation: Start the reaction by adding the substrate, (+)-pulegone.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration.

-

Termination: Stop the reaction by adding a quenching solution, such as hexane, which also serves to extract the product.

-

Product Analysis: Analyze the hexane extract by GC-MS or GC-FID to quantify the amount of menthofuran produced.

-

Activity Calculation: Calculate the enzyme activity based on the amount of product formed per unit of time per amount of protein.

Logical Workflow for Menthofuran Analysis

The following diagram outlines the logical workflow from plant material to the final quantification of menthofuran.

Caption: General workflow for menthofuran analysis.

Conclusion

This technical guide has provided a detailed overview of the natural occurrence of menthofuran, its biosynthesis, and comprehensive protocols for its study. The presented information and methodologies are intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development, enabling a more thorough understanding and analysis of this important monoterpenoid. The provided quantitative data, biosynthetic pathway, and experimental workflows offer a solid foundation for further research and quality control applications.

References

- 1. aensiweb.com [aensiweb.com]

- 2. Aromatic plants of Morocco: GC/MS analysis of the essential oils of leaves of Mentha piperita. | Semantic Scholar [semanticscholar.org]

- 3. Demonstration that menthofuran synthase of mint (Mentha) is a cytochrome P450 monooxygenase: cloning, functional expression, and characterization of the responsible gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Menthofuran-13C2 as a Tracer for Metabolic Flux Analysis in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Menthofuran, a monoterpene found in certain plants, is a known hepatotoxin primarily through its metabolic activation by cytochrome P450 (CYP) enzymes.[1] Understanding the metabolic fate of menthofuran is crucial for assessing its toxicity and for the broader study of xenobiotic metabolism. Stable isotope labeling, particularly with carbon-13 (¹³C), is a powerful technique for elucidating metabolic pathways and quantifying the flux of molecules through these pathways.[2][3][4] This application note describes the use of Menthofuran-¹³C₂ as a tracer in metabolic flux analysis (MFA) to quantitatively map its biotransformation in hepatic models. The use of a ¹³C-labeled tracer allows for the unambiguous tracking of the carbon backbone of menthofuran as it is converted into various metabolites.

Principle

Metabolic flux analysis using ¹³C-labeled substrates involves introducing a molecule with a known ¹³C enrichment into a biological system.[3] As the labeled compound is metabolized, the ¹³C atoms are incorporated into downstream metabolites. By measuring the mass isotopomer distribution of these metabolites using mass spectrometry (MS), the relative and absolute fluxes through different metabolic pathways can be determined. In this application, Menthofuran-¹³C₂ is used to trace the metabolic flux through pathways mediated by cytochrome P450 enzymes, providing quantitative insights into the rates of formation of key metabolites, including the reactive γ-ketoenal intermediate.

Application

The primary application of Menthofuran-¹³C₂ in metabolic flux analysis is to:

-

Quantify the rates of formation of major menthofuran metabolites: This includes hydroxylated products, mintlactone, and hydroxymintlactone.

-

Determine the flux towards the formation of reactive intermediates: Specifically, the γ-ketoenal, which is implicated in menthofuran's hepatotoxicity.

-

Elucidate the contribution of different CYP isozymes to menthofuran metabolism: By using specific inhibitors or recombinant enzyme systems, the flux through pathways mediated by enzymes like CYP2E1, CYP1A2, and CYP2C19 can be dissected.

-

Assess the impact of co-administered drugs or genetic polymorphisms on menthofuran metabolism: This is critical for understanding potential drug-drug interactions and individual differences in susceptibility to toxicity.

Experimental Workflow

The general workflow for a Menthofuran-¹³C₂ tracer experiment involves several key steps, from cell culture to data analysis.

Caption: A generalized experimental workflow for metabolic flux analysis using Menthofuran-¹³C₂.

Protocols

Protocol 1: In Vitro Menthofuran Metabolism in Human Liver Microsomes

Objective: To determine the kinetic parameters of menthofuran metabolism by specific human cytochrome P450 enzymes.

Materials:

-

Human liver microsomes (pooled)

-

Recombinant human CYP enzymes (CYP2E1, CYP1A2, CYP2C19)

-

Menthofuran-¹³C₂

-

NADPH regenerating system

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (for quenching)

-

Internal standard (e.g., deuterated menthofuran)

Procedure:

-

Incubation Setup: Prepare incubation mixtures in phosphate buffer containing human liver microsomes or a specific recombinant CYP enzyme.

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiation of Reaction: Add Menthofuran-¹³C₂ at various concentrations to initiate the metabolic reaction.

-

Incubation: Incubate for a specified time (e.g., 15 minutes) at 37°C with gentle shaking.

-

Quenching: Stop the reaction by adding ice-cold acetonitrile containing an internal standard.

-

Sample Preparation: Centrifuge the samples to pellet the protein. Collect the supernatant for analysis.

-

LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the formation of ¹³C-labeled metabolites.

Protocol 2: Metabolic Flux Analysis in Cultured Hepatocytes

Objective: To quantify the metabolic flux of Menthofuran-¹³C₂ in a cellular model.

Materials:

-

Hepatocyte cell line (e.g., HepG2)

-

Cell culture medium

-

Menthofuran-¹³C₂ solution

-

Ice-cold saline

-

Methanol/water extraction solvent (80:20, v/v)

-

Cell scraper

Procedure:

-

Cell Seeding: Seed hepatocytes in multi-well plates and culture until they reach the desired confluency.

-

Tracer Introduction: Replace the culture medium with a fresh medium containing a defined concentration of Menthofuran-¹³C₂.

-

Time-Course Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), collect samples.

-

Quenching and Extraction:

-

Aspirate the medium.

-

Wash the cells rapidly with ice-cold saline.

-

Add ice-cold methanol/water extraction solvent to the cells.

-

Scrape the cells and collect the cell lysate.

-

-

Sample Processing: Centrifuge the lysate to remove cell debris. Collect the supernatant containing the metabolites.

-

LC-MS/MS Analysis: Analyze the mass isotopomer distribution of menthofuran and its metabolites.

-

Flux Calculation: Use the mass isotopomer data in conjunction with a metabolic model to calculate the flux rates.

Data Presentation

Quantitative data from these experiments should be presented in a clear and structured format to facilitate comparison and interpretation.

Table 1: Kinetic Parameters of Menthofuran-¹³C₂ Metabolism by Human CYP Isozymes

| CYP Isozyme | Km (µM) | Vmax (nmol/min/nmol P450) |

| CYP2E1 | 33 | 0.43 |

| CYP1A2 | 57 | 0.29 |

| CYP2C19 | 62 | 0.26 |

| Data derived from studies on unlabeled menthofuran and are illustrative for a Menthofuran-¹³C₂ experiment. |

Table 2: Illustrative Metabolic Flux Data from Menthofuran-¹³C₂ Tracing in Hepatocytes

| Metabolic Flux | Flux Rate (nmol/10⁶ cells/hr) |

| Menthofuran Uptake | 50.0 |

| Formation of Hydroxymintlactone | 15.2 |

| Formation of Mintlactone | 10.5 |

| Formation of γ-ketoenal | 8.3 |

| Formation of Glutathione Conjugate | 5.1 |

| Other Metabolites | 10.9 |

| These values are hypothetical and for illustrative purposes. |

Metabolic Pathway Visualization

The metabolic activation of menthofuran proceeds through several key steps, primarily initiated by cytochrome P450-mediated oxidation.

Caption: Metabolic activation pathway of Menthofuran-¹³C₂.

Conclusion

Menthofuran-¹³C₂ is a valuable tool for conducting metabolic flux analysis to study the biotransformation of this hepatotoxic monoterpene. The protocols and data presentation formats provided herein offer a framework for designing and executing robust experiments to gain quantitative insights into menthofuran metabolism. Such studies are essential for a deeper understanding of drug metabolism, toxicity mechanisms, and for the development of safer pharmaceuticals.

References

- 1. The Metabolism and Toxicity of Menthofuran in Rat Liver Slices and in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 4. (13)C-based metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Use of Menthofuran-13C2 in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Menthofuran is a monoterpene found in various essential oils, notably from plants of the Mentha genus. It is also a known metabolite of pulegone, a major constituent of pennyroyal oil. Due to its potential hepatotoxicity, the accurate quantification of menthofuran in various matrices, including essential oils, food products, and biological samples, is of significant interest. Menthofuran-13C2 is a stable isotope-labeled internal standard designed for use in mass spectrometry-based quantitative analyses. Its use in isotope dilution mass spectrometry (ID-MS) allows for highly accurate and precise quantification by correcting for variations in sample preparation, injection volume, and instrument response.

These application notes provide detailed protocols for the quantification of menthofuran using this compound as an internal standard by gas chromatography-mass spectrometry (GC-MS).

Quantitative Data Summary

The use of a stable isotope-labeled internal standard like this compound is crucial for robust and reliable quantitative methods. While specific validation data for this compound is not widely published, the following table summarizes typical method performance characteristics for the quantitative analysis of menthofuran in complex matrices using an internal standard and GC-MS. These values are representative of what can be achieved with a properly validated method.[1][2]

| Validation Parameter | Typical Performance | Description |

| Linearity (R²) | > 0.995 | The coefficient of determination for the calibration curve, indicating a strong linear relationship between concentration and response.[1][2] |

| Accuracy (% Recovery) | 85 - 115% | The closeness of the measured value to the true value, assessed by analyzing spiked samples at different concentrations.[1] |

| Precision (% RSD) | < 15% | The degree of agreement among repeated measurements of the same sample, expressed as the relative standard deviation. |

| Limit of Detection (LOD) | 0.01 - 1 µg/mL | The lowest concentration of analyte that can be reliably detected. |

| Limit of Quantification (LOQ) | 0.05 - 5 µg/mL | The lowest concentration of analyte that can be accurately and precisely quantified. |

Experimental Protocols

The following protocols describe the quantification of menthofuran in essential oils and biological matrices using GC-MS with this compound as an internal standard.

Protocol 1: Quantification of Menthofuran in Essential Oils by GC-MS

1. Materials and Reagents

-

Menthofuran analytical standard (≥98% purity)

-

This compound internal standard solution (e.g., 100 µg/mL in methanol)

-

Hexane (GC grade)

-

Methanol (GC grade)

-

Essential oil sample

-

Anhydrous sodium sulfate

-

Autosampler vials with inserts

-

Micropipettes

2. Instrumentation

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Capillary column: e.g., DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.

3. Procedure

-

Standard Solution Preparation:

-

Prepare a stock solution of menthofuran (e.g., 1 mg/mL) in hexane.

-

Perform serial dilutions to prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL).

-

Spike each calibration standard and a blank sample with a fixed concentration of the this compound internal standard solution (e.g., 5 µg/mL).

-

-

Sample Preparation:

-

Accurately weigh approximately 50 mg of the essential oil sample into a vial.

-

Dilute the sample with hexane to a final volume of 10 mL.

-